MRS 2905

P2Y14 receptor cAMP inhibition agonist potency

MRS 2905 (2‑thiouridine‑5′‑O‑(α,β‑methylene)diphosphate trisodium salt) is a synthetic, metabolically stabilized nucleotide analogue that functions as a full agonist of the human P2Y14 receptor (P2Y14R), a Gi‑coupled GPCR implicated in sterile inflammation, metabolic disease, and mast cell biology. It is the most potent agonist probe available for this receptor, achieving an EC50 of 0.92 nM in cAMP inhibition assays using P2Y14R‑expressing HEK‑293 cells.

Molecular Formula C10H13N2Na3O10P2S
Molecular Weight 484.2
Cat. No. B1574523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRS 2905
Synonyms2-Thiouridine-5/'-O-(α, β-methylene)diphosphate trisodium salt
Molecular FormulaC10H13N2Na3O10P2S
Molecular Weight484.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRS 2905: A Subnanomolar, Highly Selective P2Y14 Receptor Agonist for Definitive Target Validation


MRS 2905 (2‑thiouridine‑5′‑O‑(α,β‑methylene)diphosphate trisodium salt) is a synthetic, metabolically stabilized nucleotide analogue that functions as a full agonist of the human P2Y14 receptor (P2Y14R), a Gi‑coupled GPCR implicated in sterile inflammation, metabolic disease, and mast cell biology [1]. It is the most potent agonist probe available for this receptor, achieving an EC50 of 0.92 nM in cAMP inhibition assays using P2Y14R‑expressing HEK‑293 cells [1]. Compared to the endogenous agonist UDP‑glucose and earlier synthetic agonists such as MRS 2690, MRS 2905 combines sub‑nanomolar potency with exceptional selectivity (>2000‑fold over the UDP‑activated P2Y6 receptor) and enhanced resistance to enzymatic hydrolysis conferred by the α,β‑methylene diphosphate bridge, making it the preferred tool for dissecting P2Y14‑specific signaling in complex biological systems [1].

Why Generic P2Y14 Agonists Cannot Substitute for MRS 2905 in Critical Experimental Workflows


P2Y14 receptor agonists exhibit wide‑ranging pharmacological profiles that preclude interchangeable use. Endogenous UDP‑glucose and first‑generation synthetic agonists such as MRS 2690 are 30‑ to 50‑fold less potent than MRS 2905 [1] and lack the >2000‑fold P2Y6‑sparing window essential for unambiguous P2Y14 attribution [2]. Furthermore, natural nucleotides and non‑bridged diphosphate analogues are susceptible to rapid degradation by ectonucleotidases, whereas MRS 2905’s α,β‑methylene bridge confers a marked metabolic stability advantage that preserves effective ligand concentration over extended incubation periods [2]. Substituting MRS 2905 with a lower‑potency, less‑selective, or hydrolysis‑prone analogue introduces ambiguity in target engagement, compromises dose–response resolution, and can produce artifact from off‑target P2Y6 or P2Y2 activation.

Quantitative Differentiation of MRS 2905 Versus Closest P2Y14 Agonist Comparators


Agonist Potency: MRS 2905 is ~53‑Fold More Potent than MRS 2690 at the Human P2Y14 Receptor

MRS 2905 activates the recombinant human P2Y14 receptor with an EC50 of 0.92 nM, measured by inhibition of forskolin‑stimulated cAMP accumulation in HEK‑293 cells [1]. In contrast, the structurally related 2‑thio‑UDP‑glucose analogue MRS 2690, which is widely used as a reference P2Y14 agonist, exhibits an EC50 of 49 ± 2 nM in the same functional assay format [2]. This represents a 53‑fold potency advantage for MRS 2905.

P2Y14 receptor cAMP inhibition agonist potency

P2Y6‑Subtype Selectivity: MRS 2905 Achieves >2000‑Fold Selectivity, Surpassing Earlier 2‑Thio Agonists by an Order of Magnitude

In the Das et al. (2010) structure–activity relationship study that characterized both compounds, α,β‑methylene‑2‑thio‑UDP (MRS 2905) displayed 2160‑fold selectivity for the human P2Y14 receptor over the UDP‑activated P2Y6 receptor [1]. The predecessor 2‑thio‑UDP analogue (compound 4) exhibited only 224‑fold selectivity over P2Y6 in the same experimental system [1]. This represents a ~9.6‑fold selectivity improvement conferred by the α,β‑methylene modification.

P2Y14 selectivity P2Y6 counter‑screen off‑target profiling

In Vivo Pharmacodynamic Selectivity: MRS 2905 Elicits Acute Hypothermia via Mast Cell Activation, While P2Y14 Antagonists Have No Such Effect

In a mouse model, systemic administration of MRS 2905 caused acute hypothermia, an effect attributed to P2Y14‑mediated mast cell activation [1]. In the same study, the structurally distinct P2Y14 antagonists PPTN (compound 1; KB = 434 pM) and MRS4917 (compound 11; IC50 = 2.88 nM) did not produce hypothermia, confirming that the response is agonist‑specific and dependent on Gi‑coupled signaling through P2Y14 [1].

P2Y14 in vivo mast cell degranulation hypothermia model

Metabolic Stability: The α,β‑Methylene Bridge Confers Resistance to Enzymatic Hydrolysis Absent in Endogenous Agonists

The α,β‑methylene diphosphate bridge of MRS 2905 is explicitly noted in the primary SAR literature to confer enhanced stability in biological systems compared to the native phosphoanhydride linkage of UDP‑glucose and unmodified UDP analogues [1]. While quantitative half‑life measurements were not reported in the original characterization, the structural rationale—replacement of the hydrolysable P–O–P bond with a non‑hydrolysable P–CH2–P isostere—is a well‑established strategy in nucleotide medicinal chemistry for imparting ectonucleotidase resistance.

nucleotide stability ectonucleotidase resistance α,β‑methylene modification

Highest‑Value Application Scenarios for MRS 2905 Based on Quantitative Differentiation Evidence


P2Y14‑Selective Mast Cell Degranulation and Hypersensitivity Studies

MRS 2905 is the agonist of choice for inducing and studying P2Y14‑dependent mast cell degranulation in vitro and in vivo. The compound’s demonstrated ability to trigger acute hypothermia in mice via mast cell activation [1], combined with its >2000‑fold selectivity over P2Y6 [2], allows researchers to isolate P2Y14‑specific contributions to anaphylactoid reactions, asthma models, and urticaria without confounding P2Y6‑mediated effects. Its sub‑nanomolar potency ensures robust degranulation responses at low concentrations, reducing solvent‑related artifacts.

High‑Resolution P2Y14 Pharmacological Profiling and Antagonist Screening

For compound screening campaigns aimed at identifying novel P2Y14 antagonists, MRS 2905 provides the most sensitive agonist stimulus available. Its EC50 of 0.92 nM [2] allows antagonist IC50/KB determinations to be performed at low, receptor‑saturating agonist concentrations where competitive antagonists can be resolved with high precision. The 53‑fold potency advantage over MRS 2690 [3] translates into a wider dynamic range for inhibition assays, reducing false‑negative rates for weak or allosteric antagonists.

Long‑Term Cell‑Based Signaling and Desensitization Experiments

The α,β‑methylene‑stabilized diphosphate bridge of MRS 2905 is predicted to confer resistance to ectonucleotidase‑mediated hydrolysis [2], making it the preferred agonist for prolonged incubation protocols where agonist degradation would otherwise confound kinetic analyses of Gi‑coupled signaling, β‑arrestin recruitment, or receptor internalization and recycling. This stability feature is absent in UDP‑glucose and earlier UDP‑based agonists.

Co‑Expression Systems Requiring Absolute P2Y14‑P2Y6 Discrimination

In tissues or cell lines co‑expressing P2Y14 and P2Y6 receptors—such as airway epithelia, intestinal mucosa, and certain immune cell populations—MRS 2905’s 2160‑fold P2Y6‑sparing window [2] is essential. Substituting a less selective agonist risks simultaneous activation of P2Y6, which signals through Gq/phospholipase C, thereby introducing Ca²⁺‑dependent secondary effects that obscure the Gi‑coupled P2Y14 phenotype under investigation.

Quote Request

Request a Quote for MRS 2905

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.